4-(2-Chloro-3-methylphenyl)benzaldehyde
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Overview
Description
4-(2-Chloro-3-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-chloro-3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-3-methylphenyl)benzaldehyde typically involves the reaction of 2-chloro-3-methylphenylboronic acid with benzaldehyde under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-3-methylphenyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Chloro-3-methylphenyl)benzoic acid.
Reduction: 4-(2-Chloro-3-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-3-methylphenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-methylphenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenyl)benzaldehyde
- 3-(4-Methylphenyl)benzaldehyde
- 4-(2-Fluorophenyl)benzaldehyde
Uniqueness
4-(2-Chloro-3-methylphenyl)benzaldehyde is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds .
Properties
CAS No. |
885964-20-5 |
---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-(2-chloro-3-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-3-2-4-13(14(10)15)12-7-5-11(9-16)6-8-12/h2-9H,1H3 |
InChI Key |
KIKHZWZBHVIZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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